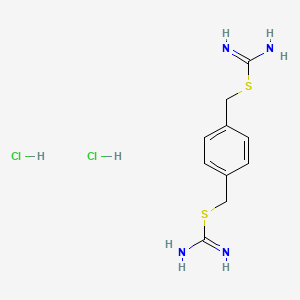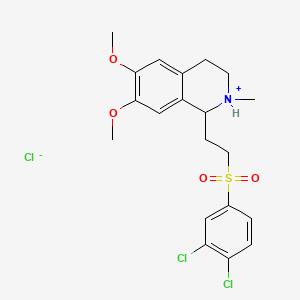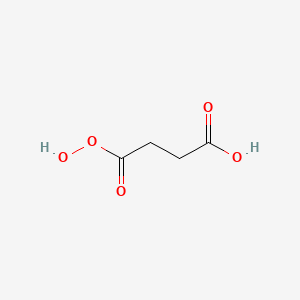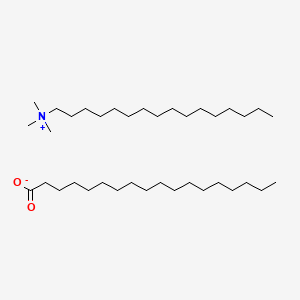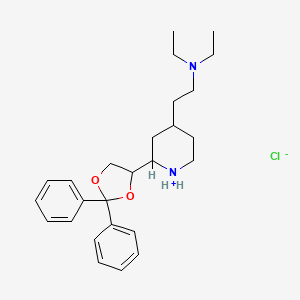
beta-4-(1-(2-Diethylaminoethyl)-2-piperidyl)-2,2-diphenyl-1,3-dioxolane dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-4-(1-(2-Diethylaminoethyl)-2-piperidyl)-2,2-diphenyl-1,3-dioxolane dihydrochloride: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dioxolane ring, a piperidine ring, and a diethylaminoethyl group, making it a subject of interest in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-4-(1-(2-Diethylaminoethyl)-2-piperidyl)-2,2-diphenyl-1,3-dioxolane dihydrochloride typically involves multiple steps. The process begins with the preparation of the dioxolane ring, followed by the introduction of the piperidine ring and the diethylaminoethyl group. Common reagents used in these reactions include diethylamine, piperidine, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its dihydrochloride salt form.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the dioxolane ring, resulting in the opening of the ring and formation of simpler alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a model compound to understand the behavior of similar structures in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug discovery.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer science and materials engineering.
作用机制
The mechanism of action of beta-4-(1-(2-Diethylaminoethyl)-2-piperidyl)-2,2-diphenyl-1,3-dioxolane dihydrochloride involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or enzyme inhibition. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
- Beta-4-(1-(2-Dimethylaminoethyl)-2-piperidyl)-2,2-diphenyl-1,3-dioxolane dihydrochloride
- Beta-4-(1-(2-Diethylaminoethyl)-2-piperidyl)-2,2-diphenyl-1,3-dioxane dihydrochloride
Uniqueness: The unique combination of the dioxolane ring, piperidine ring, and diethylaminoethyl group distinguishes beta-4-(1-(2-Diethylaminoethyl)-2-piperidyl)-2,2-diphenyl-1,3-dioxolane dihydrochloride from similar compounds. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
3666-77-1 |
|---|---|
分子式 |
C26H37ClN2O2 |
分子量 |
445.0 g/mol |
IUPAC 名称 |
2-[2-(2,2-diphenyl-1,3-dioxolan-4-yl)piperidin-1-ium-4-yl]-N,N-diethylethanamine;chloride |
InChI |
InChI=1S/C26H36N2O2.ClH/c1-3-28(4-2)18-16-21-15-17-27-24(19-21)25-20-29-26(30-25,22-11-7-5-8-12-22)23-13-9-6-10-14-23;/h5-14,21,24-25,27H,3-4,15-20H2,1-2H3;1H |
InChI 键 |
OCAVLWGANBBEIM-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCC1CC[NH2+]C(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




